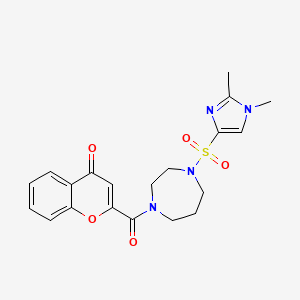
2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a chromen-4-one, a 1,4-diazepane, a sulfonyl group, and a 1,2-dimethyl-1H-imidazole. These groups are common in many biologically active compounds and could potentially confer various properties to the compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve the formation of the imidazole ring, followed by the introduction of the sulfonyl group, the formation of the 1,4-diazepane ring, and finally the formation of the chromen-4-one .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazole and chromen-4-one rings are aromatic, contributing to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the imidazole ring is a common motif in many biologically active compounds and can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the sulfonyl group could increase the polarity of the compound .Aplicaciones Científicas De Investigación
Multicomponent Synthesis Approaches
One study describes a two-step approach to synthesize diazepane or diazocane systems, involving a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This methodology offers a high-yield route to 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones through Mitsunobu cyclization, highlighting the efficiency of incorporating sulfonyl groups in complex molecular scaffolds (Banfi et al., 2007).
Novel Antimicrobial Compounds
Another significant application includes the synthesis of new heterocyclic compounds bearing a sulfamoyl moiety, aimed at developing antimicrobial agents. This process involves creating thiazole, pyridone, pyrazole, and chromene derivatives, demonstrating the compound's potential as a precursor for diverse bioactive molecules (Darwish et al., 2014).
Metal-Free C-C Bond Formation
Research into metal-free approaches for C-C bond formation has highlighted the synthesis of bisimidazopyridinylmethanes via oxidative C(sp(2))-H bond functionalization, employing dimethyl sulfoxide (DMSO) as the carbon synthon. This process underscores the versatility of sulfonyl-containing compounds in metal-free organic synthesis (Patel et al., 2016).
Ionic Liquid Catalyzed Synthesis
The use of novel sulfonic acid functionalized ionic liquids to catalyze the multicomponent synthesis of 10,11-dihydrochromeno[4,3-b]chromene derivatives in water is another innovative application. This methodology emphasizes the role of sulfonyl-containing compounds in facilitating green chemistry approaches (Chen et al., 2011).
Antimicrobial Evaluation of Isoxazole-Based Heterocycles
The synthesis and evaluation of isoxazole-based heterocycles incorporating a sulfamoyl moiety for antimicrobial properties also represent a critical application area. This research demonstrates the compound's role in generating bioactive molecules with potential pharmaceutical applications (Darwish et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-14-21-19(13-22(14)2)30(27,28)24-9-5-8-23(10-11-24)20(26)18-12-16(25)15-6-3-4-7-17(15)29-18/h3-4,6-7,12-13H,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIKZBVQFNNXFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646006.png)
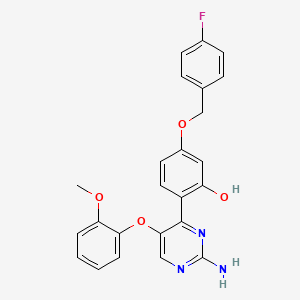

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzamide](/img/structure/B2646012.png)

![2-Chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2646016.png)
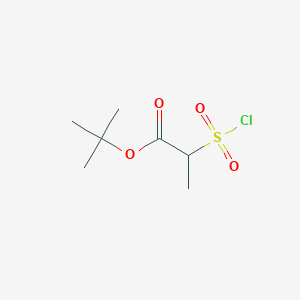
![2,2-Difluoro-N-(oxolan-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2646019.png)
![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2646020.png)
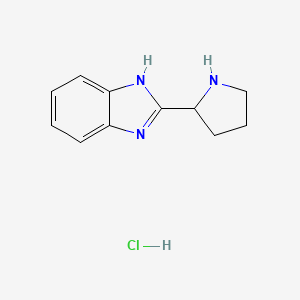
![3-((4-bromophenyl)sulfonyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2646024.png)
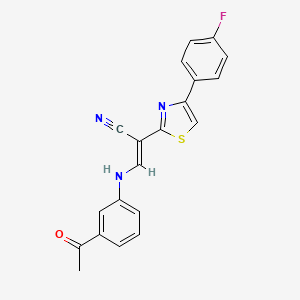
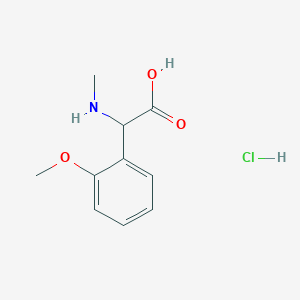
![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2646029.png)